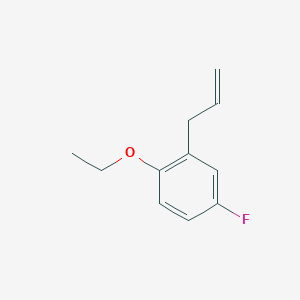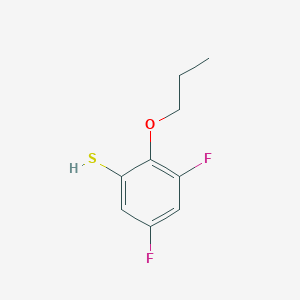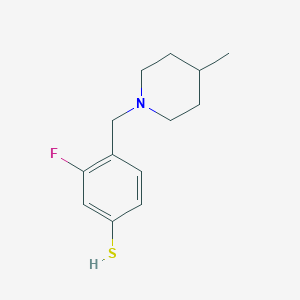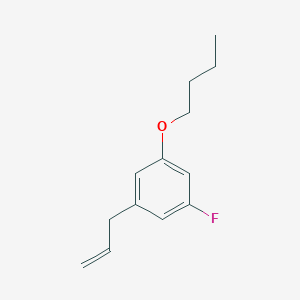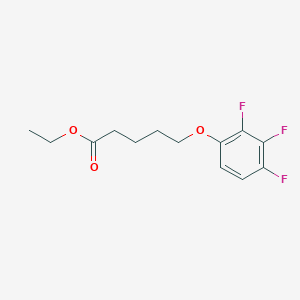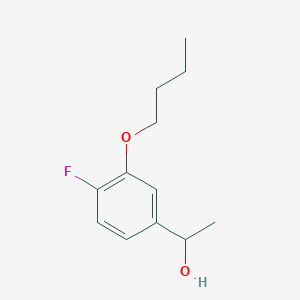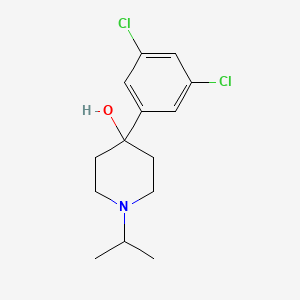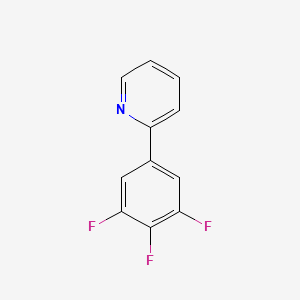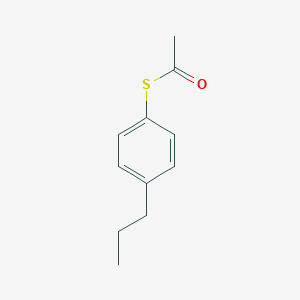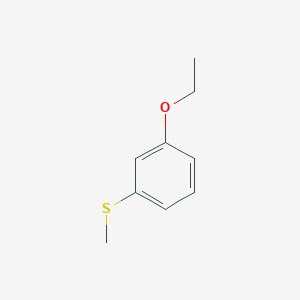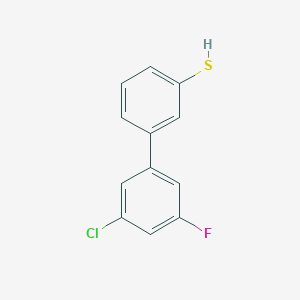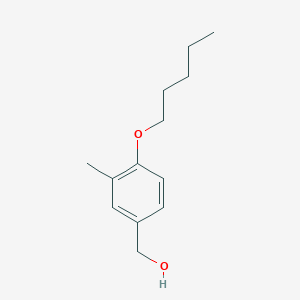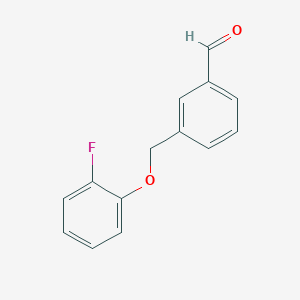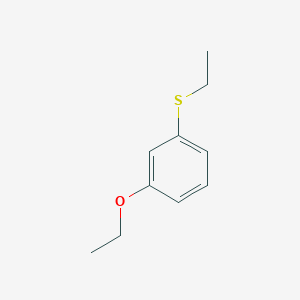
3-Ethoxyphenyl ethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxyphenyl ethyl sulfide is an organic compound with the molecular formula C10H14OS. It consists of an ethoxy group attached to a phenyl ring, which is further connected to an ethyl sulfide group. This compound is part of the thioether family, where sulfur replaces the oxygen atom typically found in ethers. Thioethers are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
3-Ethoxyphenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenyl magnesium bromide with ethyl sulfide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then separated and purified using techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
3-Ethoxyphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted thioethers depending on the reagents used.
科学研究应用
3-Ethoxyphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in studies involving sulfur-containing biomolecules. It serves as a model compound to understand the behavior of thioethers in biological systems.
Medicine: Research into the potential therapeutic applications of thioethers includes their use as antioxidants and in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-ethoxyphenyl ethyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of oxygen atoms from the oxidizing agent to the sulfur atom in the thioether.
In biological systems, thioethers can interact with enzymes and other proteins, affecting their function. The sulfur atom’s ability to form strong bonds with metals and other elements makes thioethers important in various biochemical processes.
相似化合物的比较
3-Ethoxyphenyl ethyl sulfide can be compared to other thioethers and ethers:
Thioanisole: Similar to this compound, thioanisole contains a sulfur atom bonded to a phenyl ring. it lacks the ethoxy group, making it less versatile in certain chemical reactions.
Diethyl ether: This compound is an ether with two ethyl groups bonded to an oxygen atom. Unlike thioethers, ethers do not contain sulfur, resulting in different chemical properties and reactivity.
Phenyl ethyl sulfide: This compound is similar to this compound but lacks the ethoxy group. It serves as a simpler model for studying the behavior of thioethers.
The presence of the ethoxy group in this compound makes it unique, providing additional sites for chemical modification and increasing its versatility in various applications.
属性
IUPAC Name |
1-ethoxy-3-ethylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHOPYSHCMCPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
